

3,5-Bis(benzyloxy)picolinic acid CAS number

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Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)picolinic acid

Cat. No.: B3026500

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An In-Depth Technical Guide to **3,5-Bis(benzyloxy)picolinic Acid**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **3,5-Bis(benzyloxy)picolinic acid**, tailored for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic routes, characterization methodologies, and potential applications, grounding the discussion in established scientific principles.

Core Compound Identity and Properties

3,5-Bis(benzyloxy)picolinic acid is a derivative of picolinic acid, which is a pyridine-based carboxylic acid. The core structure features a pyridine ring with a carboxylic acid group at the 2-position, and two benzyloxy groups at the 3- and 5-positions. This substitution pattern significantly influences its physicochemical properties and potential biological activity.

The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1000025-93-3[1][2][3][4][5].

Table 1: Physicochemical Properties of **3,5-Bis(benzyloxy)picolinic acid**

Property	Value	Source(s)
CAS Number	1000025-93-3	[1][2][3]
Molecular Formula	C20H17NO4	[1][2][3][4]
Molecular Weight	335.35 g/mol (approx.)	[1][2][3][4]
Appearance	Solid	[3]
Purity	Commercially available at >97% or >98%	[2][3]
Storage Conditions	2-8°C, Refrigerator	[4]
Synonyms	3,5-bis-benzyloxy-pyridine-2-carboxylic acid, 3,5-Bis(phenylmethoxy)pyridine-2-carboxylic acid	[2][4]

Synthesis and Purification: A Proposed Methodology

While specific, detailed synthesis procedures for **3,5-Bis(benzyloxy)picolinic acid** are not extensively published in readily available literature, a plausible synthetic route can be devised based on established organic chemistry principles for pyridine functionalization. A common precursor would be chelidamic acid (3,5-dihydroxypicolinic acid), which allows for the introduction of the benzyloxy groups via a Williamson ether synthesis.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from a suitable dihydroxypicolinic acid precursor.



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Caption: Proposed synthetic workflow for **3,5-Bis(benzyloxy)picolinic acid**.

Detailed Experimental Protocol (Hypothetical)

- **Preparation:** To a solution of 3,5-dihydroxypicolinic acid in an anhydrous polar aprotic solvent like dimethylformamide (DMF), add a strong base such as sodium hydride (NaH) in a dropwise manner at 0°C under an inert atmosphere (e.g., nitrogen or argon). The base will deprotonate the hydroxyl and carboxylic acid groups.
- **Etherification:** Following deprotonation, add benzyl bromide to the reaction mixture. The reaction is then typically stirred at room temperature or gently heated to facilitate the Williamson ether synthesis, forming the benzyloxy linkages.
- **Work-up:** After the reaction is complete (monitored by Thin Layer Chromatography), the mixture is quenched with water and acidified to protonate the carboxylic acid. The crude product can then be extracted using an organic solvent.
- **Purification:** The extracted crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel to yield the pure **3,5-Bis(benzyloxy)picolinic acid**.

Structural Characterization

The identity and purity of synthesized **3,5-Bis(benzyloxy)picolinic acid** would be confirmed using a suite of standard analytical techniques. While the raw data is not publicly available, suppliers indicate that characterization data such as NMR, HPLC, and MS is available upon request^[5].

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR would confirm the presence of the pyridine ring, the benzylic protons, and the aromatic protons of the benzyl groups, as well as the carboxylic acid proton.
- **Mass Spectrometry (MS):** Electrospray ionization (ESI) or other soft ionization techniques would be used to confirm the molecular weight of the compound.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is crucial for determining the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g.,

acetonitrile/water with a formic acid or trifluoroacetic acid modifier) would be employed.

Potential Applications in Drug Discovery and Research

The picolinic acid scaffold is of significant interest in medicinal chemistry and drug development. While direct applications of **3,5-Bis(benzyloxy)picolinic acid** are not widely documented, its structural features suggest several areas of potential utility.

Role as a Synthetic Intermediate

Picolinic acid derivatives are valuable intermediates in the synthesis of pharmacologically active compounds[6]. The carboxylic acid group can be readily converted to other functional groups (e.g., amides, esters) to generate libraries of new chemical entities for screening.

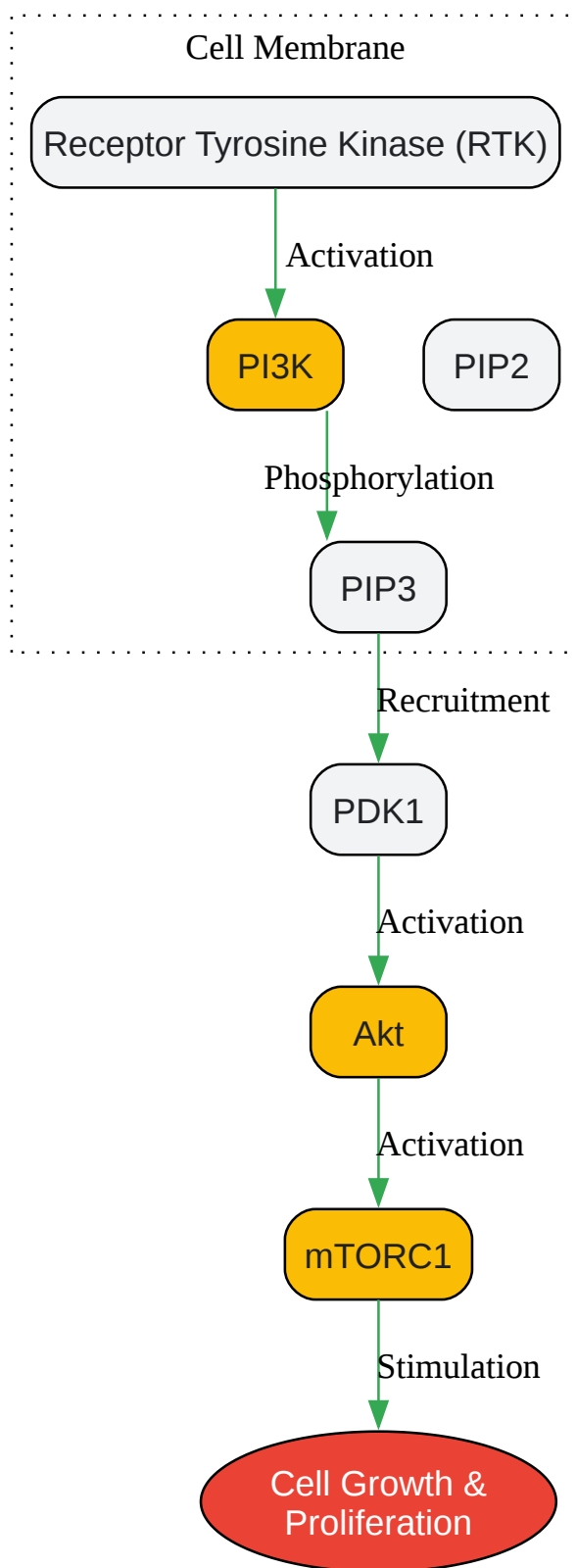
Chelating Agent

Picolinic acid is a known bidentate chelating agent for various metal ions, including zinc, iron, and chromium[7]. This property is crucial for its role in facilitating the absorption of these ions in biological systems[7]. The 3,5-Bis(benzyloxy) derivative could be explored for similar or modified chelating properties.

Hypothetical Role in Signaling Pathway Modulation

Many heterocyclic molecules, including those with structures analogous to picolinic acid derivatives, have been identified as inhibitors of key signaling pathways implicated in diseases like cancer. For instance, the PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers[8][9].

Triazine derivatives, which share the nitrogen-containing heterocyclic nature, have been developed as potent inhibitors of the PI3K/mTOR pathway[8][9]. It is plausible that novel picolinic acid derivatives could be designed to interact with the ATP-binding pocket of kinases like PI3K or mTOR.



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Caption: Simplified PI3K/Akt/mTOR signaling pathway, a potential target for heterocyclic inhibitors.

Conclusion

3,5-Bis(benzyloxy)picolinic acid is a well-defined chemical entity with established physicochemical properties. Although its direct applications are not yet extensively explored in public literature, its structural framework, based on the versatile picolinic acid scaffold, presents significant opportunities for its use as a synthetic intermediate and in the development of novel therapeutic agents. Future research could focus on exploring its potential as a kinase inhibitor, a chelating agent with unique properties, or as a building block for more complex molecules in drug discovery programs.

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